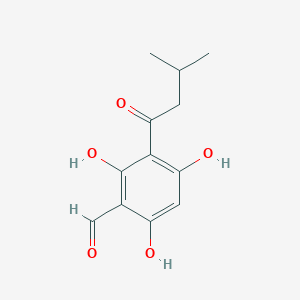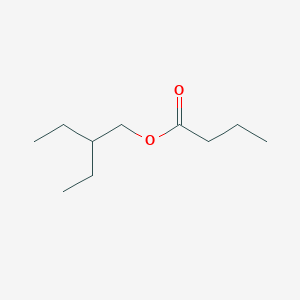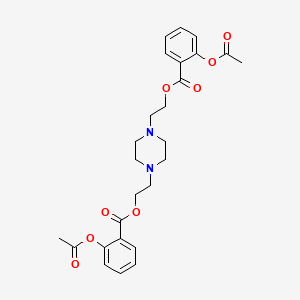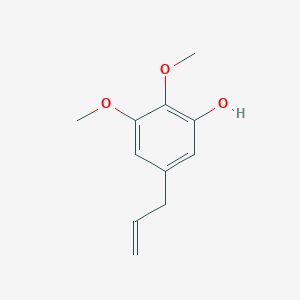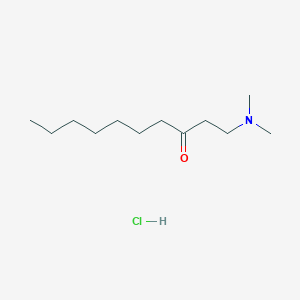
1-(Dimethylamino)decan-3-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Dimethylamino)decan-3-one;hydrochloride is a chemical compound with the molecular formula C12H25NO·HCl. It is a tertiary amine and a ketone, which makes it a versatile compound in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a dimethylamino group attached to a decanone backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethylamino)decan-3-one;hydrochloride typically involves the reaction of decan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
1-(Dimethylamino)decan-3-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions include alcohols, substituted amines, and various derivatives of the original compound.
科学的研究の応用
1-(Dimethylamino)decan-3-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of 1-(Dimethylamino)decan-3-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The ketone group can undergo nucleophilic addition reactions, further modulating the compound’s effects.
類似化合物との比較
Similar Compounds
- 1-Dimethylamino-2-propyl p-toluate hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
- Cyclopentolate hydrochloride
Uniqueness
1-(Dimethylamino)decan-3-one;hydrochloride is unique due to its specific structure, which combines a long alkyl chain with a dimethylamino group and a ketone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
特性
CAS番号 |
78924-34-2 |
|---|---|
分子式 |
C12H26ClNO |
分子量 |
235.79 g/mol |
IUPAC名 |
1-(dimethylamino)decan-3-one;hydrochloride |
InChI |
InChI=1S/C12H25NO.ClH/c1-4-5-6-7-8-9-12(14)10-11-13(2)3;/h4-11H2,1-3H3;1H |
InChIキー |
JQABGMVFOHQTAC-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCC(=O)CCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


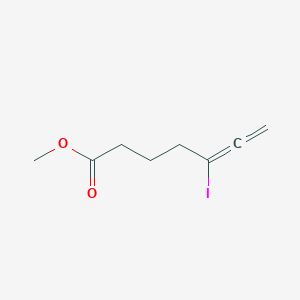


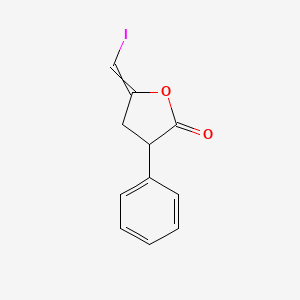
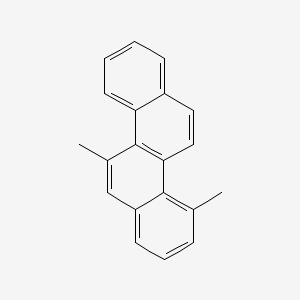


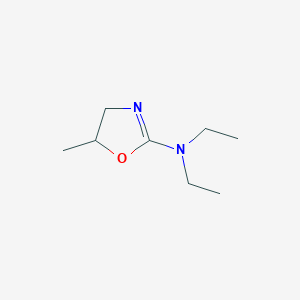
![1-[(Methoxyethynyl)sulfanyl]-2,4-dinitrobenzene](/img/structure/B14436249.png)
